1-(3,5-Dibromophenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dibromophenyl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones It is characterized by the presence of a pyrrolidin-2-one ring substituted with a 3,5-dibromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,5-Dibromophenyl)pyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dibromobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dibromophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or partially reduced products.
Substitution: The bromine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base and under mild to moderate temperatures.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Dehalogenated or partially reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,5-Dibromophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of functionalized materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromophenyl)pyrrolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the dibromophenyl group can enhance its binding affinity and specificity towards certain targets. The pyrrolidinone ring may also play a role in modulating its biological activity by influencing its pharmacokinetic properties.
Comparison with Similar Compounds
1-(3,5-Dibromophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(3,5-Dichlorophenyl)pyrrolidin-2-one: Similar structure but with chlorine atoms instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
1-(3,5-Difluorophenyl)pyrrolidin-2-one: Contains fluorine atoms, which can significantly alter its chemical and biological properties.
1-(3,5-Dimethylphenyl)pyrrolidin-2-one: Substituted with methyl groups, leading to different steric and electronic effects.
The uniqueness of this compound lies in the presence of bromine atoms, which can influence its reactivity, binding affinity, and overall chemical behavior.
Properties
Molecular Formula |
C10H9Br2NO |
---|---|
Molecular Weight |
318.99 g/mol |
IUPAC Name |
1-(3,5-dibromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9Br2NO/c11-7-4-8(12)6-9(5-7)13-3-1-2-10(13)14/h4-6H,1-3H2 |
InChI Key |
PDGRVFUQMXVVGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.